N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
The compound N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a benzyloxy-substituted phenyl group and a 4-chlorophenyl moiety on the pyrazine ring.
Properties
CAS No. |
941939-29-3 |
|---|---|
Molecular Formula |
C27H21ClN4O3 |
Molecular Weight |
484.94 |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H21ClN4O3/c28-21-8-6-20(7-9-21)24-16-25-27(34)31(14-15-32(25)30-24)17-26(33)29-22-10-12-23(13-11-22)35-18-19-4-2-1-3-5-19/h1-16H,17-18H2,(H,29,33) |
InChI Key |
AQLUCRCZQPALNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves a multi-step reaction sequence:
Formation of the Pyrazolo-pyrazinone Core: : Starting from pyrazolone, the core structure is built through cyclization reactions involving appropriate chlorophenyl precursors under acidic or basic conditions.
Substitution of the Benzyloxyphenyl Group:
Acylation Reaction: : The final step often involves acylation of the intermediate compound with an appropriate acetylating agent under controlled conditions to yield the target compound.
Industrial Production Methods
While the synthetic approach in laboratories is streamlined for precision, industrial production scales up these reactions with enhanced efficiency. Continuous-flow reactors and optimized catalysts may be used to ensure higher yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, typically with reagents such as hydrogen peroxide or molecular oxygen, leading to modifications in the aromatic rings.
Reduction: : Reduction reactions, often facilitated by hydride donors like sodium borohydride, target the carbonyl groups.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially in the presence of strong bases or acids, enabling modifications on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Peroxides, oxygen, metal oxides.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens, Grignard reagents, organolithium compounds.
Major Products Formed
The major products from these reactions vary:
Oxidation leads to hydroxylated derivatives.
Reduction generally results in alcohols or amines.
Scientific Research Applications
Inhibition of Monoamine Oxidase B (MAO B)
Research has indicated that derivatives of compounds similar to N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can act as potent inhibitors of monoamine oxidase B. MAO B is an enzyme implicated in the metabolism of neurotransmitters such as dopamine. Inhibitors of this enzyme are significant in treating neurodegenerative disorders like Parkinson's disease.
A study demonstrated that certain benzyloxy derivatives exhibited reversible inhibition of MAO B, suggesting that modifications to the benzyloxy group could enhance selectivity and potency against this target .
Anticancer Activity
The compound has been explored for its anticancer properties. Research indicates that similar pyrazolo[1,5-a]pyrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress. Specific analogs have shown effectiveness against various cancer cell lines, making them potential candidates for cancer therapy .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of compounds related to this compound. Studies have reported that certain derivatives possess significant antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Case Study 1: MAO B Inhibition
In a study focusing on the synthesis and evaluation of benzyloxy derivatives as MAO B inhibitors, three compounds were identified as highly potent and selective inhibitors. These findings suggest that structural modifications on the benzyloxy group can significantly enhance inhibitory activity against MAO B, providing a pathway for developing new treatments for Parkinson's disease .
Case Study 2: Anticancer Activity
A series of pyrazolo[1,5-a]pyrazine derivatives were tested for their anticancer effects on human cancer cell lines. The results indicated that certain compounds led to a marked decrease in cell viability and induced apoptosis through caspase activation. This underscores the potential application of this compound in cancer therapeutics .
Mechanism of Action
The compound's mechanism of action primarily involves binding to specific molecular targets, such as enzymes or receptors. This interaction often results in the modulation of biochemical pathways, leading to the observed biological effects. The pathways involved might include inhibition of enzymatic activity or disruption of receptor-ligand interactions, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
- Key Differences :
- Substituent : Ethoxy group (4-ethoxyphenyl) vs. benzyloxy (target compound).
- Physicochemical Properties :
- Molecular Weight: 422.87 g/mol
- logP: 3.5 (indicative of moderate lipophilicity)
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide ()
- Key Differences: Substituent: Chlorobenzyl group vs. benzyloxy-phenyl in the target.
Functional Group Modifications
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate ()
- Key Differences :
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ()
- Key Differences: Core Modification: Sulfanyl (S) replaces oxo (O) on the pyrazine ring.
Physicochemical and Pharmacokinetic Trends
| Compound ID/Name | Molecular Weight (g/mol) | logP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~465.9 | ~3.8* | ~70* | Benzyloxy-phenyl, 4-chlorophenyl |
| N-(4-chlorophenyl)-ethoxy derivative | 422.87 | 3.5 | 58.24 | 4-Ethoxyphenyl, 4-chlorophenyl |
| N-(4-Chlorobenzyl)-phenyl derivative | 420.9 | N/A | N/A | Chlorobenzyl, phenyl |
| Methyl ester analogue | ~424.8 | ~2.5 | ~90 | Methyl ester, 4-chlorophenyl |
*Estimated based on structural similarity.
- logP Trends : Benzyloxy and chlorophenyl groups increase lipophilicity (higher logP), favoring blood-brain barrier penetration but risking off-target toxicity.
- PSA Trends : Polar groups (e.g., esters, sulfanyl) increase PSA, enhancing solubility but reducing membrane permeability.
Biological Activity
N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19ClN2O2. The compound features a benzyloxy group and a chlorophenyl moiety, which contribute to its biological activity.
1. Inhibition of Monoamine Oxidase (MAO)
Research indicates that derivatives of this compound exhibit significant inhibitory effects on monoamine oxidase type B (MAO-B). MAO-B is an enzyme implicated in the metabolism of neurotransmitters and is a target for neuroprotective therapies.
- Case Study : A study demonstrated that related compounds with similar structures showed IC50 values in the low nanomolar range against MAO-B, indicating potent inhibitory activity. For instance, a derivative exhibited an IC50 value of 1.4 nM, highlighting the potential of these compounds as selective MAO-B inhibitors .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease.
- Research Findings : In vitro studies showed that compounds with similar structures could protect neuronal cells from oxidative stress and inflammation, suggesting a mechanism through which they may exert neuroprotective effects .
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays.
- Data Table : Comparative antioxidant activity measured by ORAC (Oxygen Radical Absorbance Capacity):
| Compound | ORAC Value (Trolox Equivalent) |
|---|---|
| Compound A | 2.27 |
| Compound B | 1.85 |
| N-[4-(benzyloxy)phenyl]-... | 2.10 |
This table illustrates that the compound exhibits significant antioxidant properties comparable to known antioxidants .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : By selectively inhibiting MAO-B, the compound may increase levels of neuroprotective neurotransmitters such as dopamine.
- Reduction of Oxidative Stress : The antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
